![molecular formula C8H17NO2Si B14351131 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one CAS No. 91504-01-7](/img/no-structure.png)
4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one is an organic compound characterized by the presence of a trimethylsilyl group and an azetidinone ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The azetidinone ring is a four-membered lactam, which is a crucial structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one typically involves the reaction of azetidin-2-one with a trimethylsilylating reagent. One common method is the reaction of azetidin-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinones.
Scientific Research Applications
4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
| 91504-01-7 | |
Molecular Formula |
C8H17NO2Si |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
4-(2-trimethylsilyloxyethyl)azetidin-2-one |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-5-4-7-6-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
WUHKKCUVWUAAMT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCC1CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



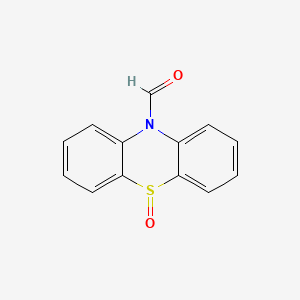
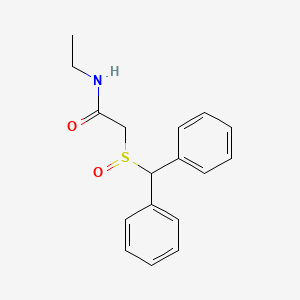
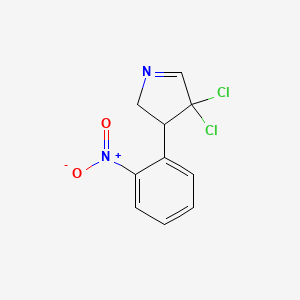
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
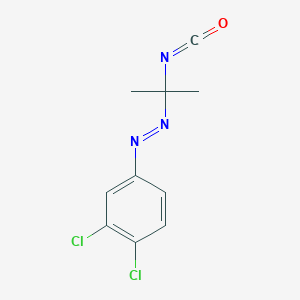
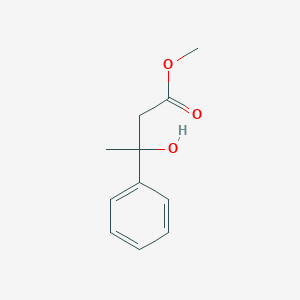

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
